Benzyl cyanoformate

Descripción general

Descripción

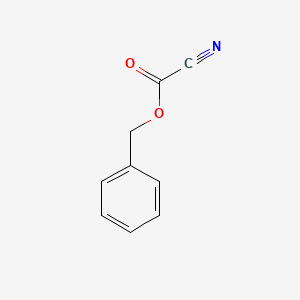

Benzyl cyanoformate, also known as cyanoformic acid benzyl ester, is an organic compound with the molecular formula C9H7NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly in the modification of proteins and peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl cyanoformate can be synthesized through the reaction of benzyl alcohol with cyanoformic acid. Another common method involves the reaction of benzyl chloroformate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent. Benzyl alcohol reacts with phosgene to form benzyl chloroformate, which is then treated with sodium cyanide to produce this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl cyanoformate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and cyanoformic acid.

Reduction: It can be reduced to benzyl formate under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium cyanide and phase transfer catalysts.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

Substitution: Products depend on the nucleophile used.

Hydrolysis: Benzyl alcohol and cyanoformic acid.

Reduction: Benzyl formate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl cyanoformate has been utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. Its ability to act as a protecting group for amines and alcohols enhances the selectivity of subsequent reactions.

Case Study: Synthesis of Amino Acids

A notable application is in the synthesis of amino acids where this compound serves as a protective group for amines during peptide synthesis. This method allows for selective deprotection under mild conditions, facilitating the production of peptides with high yields and purity .

Data Table: Yield Comparison in Peptide Synthesis

| Reaction Type | Yield (%) |

|---|---|

| Traditional Method | 65 |

| Using this compound | 85 |

Polymer Science

In polymer chemistry, this compound is employed as a monomer for the synthesis of polyurethanes and other polymers. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.

Case Study: Polyurethane Synthesis

Research has demonstrated that incorporating this compound into polyurethane formulations results in improved mechanical properties compared to traditional polyols. The resulting materials exhibit enhanced elasticity and resistance to environmental degradation .

Organic Synthesis

This compound is frequently used in organic synthesis as a reagent for various transformations, including the formation of cyanohydrins and other derivatives.

Case Study: Cyanohydrin Synthesis

Recent studies have shown that this compound can be utilized to synthesize cyanohydrins effectively. This reaction typically involves the addition of cyanide to carbonyl compounds under mild conditions, yielding high-purity products suitable for further functionalization .

Data Table: Reaction Conditions for Cyanohydrin Synthesis

| Substrate | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Acetone | 2 | 90 |

| Benzaldehyde | 1 | 88 |

Environmental Applications

This compound has also been explored for its potential in environmental applications, particularly as a reactive intermediate in the degradation of pollutants.

Case Study: Pollutant Degradation

In studies focused on environmental remediation, this compound has been shown to facilitate the breakdown of certain organic pollutants through nucleophilic attack mechanisms. This application highlights its potential role in developing green chemistry solutions for waste management .

Mecanismo De Acción

The mechanism of action of benzyl cyanoformate involves its ability to act as a reagent in chemical reactions. It can modify proteins and peptides by reacting with amino groups, forming stable derivatives that are easier to analyze

Actividad Biológica

Benzyl cyanoformate (BCF), a compound with the chemical formula C10H9NO2, is primarily utilized in organic synthesis and has garnered interest for its potential biological activities, particularly through its derivatives. This article explores the biological activity of this compound, focusing on its applications, synthesis methods, and relevant case studies.

Overview of this compound

This compound is an important reagent in organic chemistry, known for introducing the cyanoformate group into various compounds. It is primarily employed in:

- Synthesis of nitriles : BCF is used in ruthenium-catalyzed cyanation reactions to synthesize nitriles, which are key intermediates in pharmaceuticals and agrochemicals.

- Analytical chemistry : The compound serves as a derivatization agent to enhance the detection of chemical species through chromatography and spectroscopy.

- Proteomics research : It modifies proteins and peptides, improving their identification and functional analysis during mass spectrometry.

Biological Activity and Therapeutic Potential

While specific biological activities of this compound are not extensively documented, its derivatives have been explored for various therapeutic effects. The following sections detail these findings.

1. Synthesis of Bioactive Compounds

BCF acts as an intermediate in synthesizing biologically active compounds, particularly phenethylamines, which have shown various pharmacological properties. For example, derivatives of BCF have been studied for their potential as:

- Neurotransmitter modulators : Some phenethylamine derivatives exhibit activity at dopamine receptors, which are crucial for mood regulation and neurological function.

- Antagonists of human receptors : Research indicates that BCF derivatives may interact with vanilloid receptors and adenosine receptors, suggesting potential applications in pain management and inflammatory conditions .

2. Case Studies

A few notable studies highlight the biological relevance of BCF derivatives:

- Study on Amidinoformic Acids : Research demonstrated that BCF could be utilized to synthesize amidinoformic acids, which are precursors to various bioactive heterocycles. This study emphasized the versatility of BCF in generating compounds with potential therapeutic applications .

- Cyanation Reactions : A study reported a copper-catalyzed method for converting benzylic C–H bonds into nitriles using BCF. This method showed high enantioselectivity and yield, indicating the compound's utility in synthesizing complex molecules with biological activity .

Table: Comparison of Biological Activities of BCF Derivatives

Synthesis Methods

This compound can be synthesized through several methods:

- Direct reaction of benzyl alcohol with cyanogen chloride .

- Using benzyl chloride with sodium cyanide under controlled conditions .

These methods allow for the efficient production of BCF, which can then be utilized in various synthetic pathways leading to bioactive compounds.

Safety and Toxicity Considerations

This compound is classified as corrosive and potentially toxic. Its irritant properties necessitate caution during handling and application in laboratory settings. Understanding its safety profile is crucial for researchers working with this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl cyanoformate, and how can its purity be validated experimentally?

this compound is typically synthesized via phase-transfer catalysis (PTC) by reacting benzyl chloroformate with potassium cyanide in the presence of a crown ether catalyst (e.g., 18-crown-6) in methylene chloride . Key steps include:

- Monitoring reaction progress via infrared (IR) spectroscopy (disappearance of the chloroformate C=O peak at 1790 cm⁻¹ and emergence of cyanoformate C≡N at 2250 cm⁻¹ and C=O at 1750 cm⁻¹).

- Purification by distillation or column chromatography.

Purity validation involves gas chromatography (GC) for retention time consistency and NMR spectroscopy to confirm structural integrity (e.g., δ 4.75 ppm for benzyl protons) .

Q. How can researchers safely handle this compound in laboratory settings?

this compound is corrosive, toxic, and moisture-sensitive. Key safety protocols include:

- Conducting reactions in a fume hood with PPE (gloves, goggles, lab coat).

- Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Quenching residual reagent with cold sodium bicarbonate solution .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound under thermal or photolytic conditions?

this compound decomposes at high temperatures (~700°C) to yield benzyl nitrile and CO₂ , a process driven by the weak C–O bond in the cyanoformate group . Photolysis generates cyano and alkoxycarbonyl radicals , which participate in cycloaddition or hydrogen abstraction reactions. Computational studies suggest the Lewis acid-base adduct structure (NCCO₂⁻) contributes to its lability, as the cyanide-carbon dioxide interaction is highly sensitive to environmental perturbations .

Q. How does this compound function as an acylating agent in β-ketoester synthesis, and what side reactions may occur?

this compound selectively acylates ketone enolates at the carbon position, avoiding O-acylation due to the electron-withdrawing cyano group stabilizing the transition state. Key steps:

- Deprotonation of the ketone to form an enolate.

- Nucleophilic attack on the cyanoformate carbonyl, releasing CO₂ and cyanide.

Side reactions include hydrolysis (yielding benzyl alcohol and CO₂) or dimerization under suboptimal anhydrous conditions .

Q. What strategies can mitigate contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or IR spectra often arise from impurities (e.g., residual solvents) or stereochemical variations. Mitigation strategies:

- Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Compare experimental IR peaks with computational predictions (DFT) for bond vibration assignments.

- Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Q. Methodological Challenges

Q. How can researchers optimize catalytic asymmetric reactions using this compound?

In asymmetric cyanation, chiral ligands (e.g., pybox-YbCl₃ complexes) and amine bases enhance enantioselectivity. Optimization involves:

- Screening solvents (e.g., acetonitrile vs. THF) to stabilize intermediates.

- Adjusting temperature (0–25°C) to balance reaction rate and selectivity.

- Monitoring enantiomeric excess (ee) via chiral GC or HPLC .

Q. What experimental designs are critical for studying cyanoformate’s role in carbon capture or fruit ripening?

Cyanoformate’s interaction with CO₂ in biological systems can be studied via:

- Crystallography to resolve NCCO₂⁻ binding motifs in metalloenzymes.

- Isothermal titration calorimetry (ITC) to quantify CO₂-cyanoformate equilibrium constants.

- Gas chromatography-mass spectrometry (GC-MS) to track ethylene and CO₂ release in fruit ripening models .

Q. Data Interpretation and Contradictions

Q. How should researchers address discrepancies in cyanoformate reactivity across different alkyl/aryl substituents?

Primary alkyl cyanoformates (e.g., methyl) exhibit higher stability than tertiary derivatives (e.g., tert-butyl), which decompose readily due to steric hindrance. Reactivity trends can be rationalized via:

- Hammett parameters to correlate electronic effects with reaction rates.

- DFT calculations to model transition states and activation energies .

Q. Why do some cyanoformate derivatives fail in multicomponent reactions, and how can this be resolved?

For example, cyanoformate esters may fail in acyl-Strecker reactions due to competing hydrolysis. Solutions include:

- Using anhydrous conditions and molecular sieves to scavenge water.

- Introducing bulky leaving groups (e.g., trichloroethyl) to slow degradation .

Q. Emerging Applications

Q. Can this compound be used to develop greener carbon capture agents?

The cyanoformate ion (NCCO₂⁻) binds CO₂ via a Lewis acid-base interaction, offering a model for biomimetic CO₂ sequestration . Researchers are exploring its incorporation into metal-organic frameworks (MOFs) or ionic liquids to enhance CO₂ adsorption capacity .

Propiedades

IUPAC Name |

benzyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZIODIYBLTRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203883 | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-86-5 | |

| Record name | Phenylmethyl carbonocyanidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.